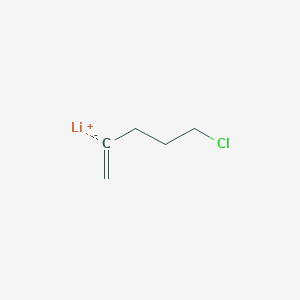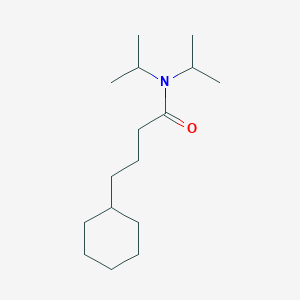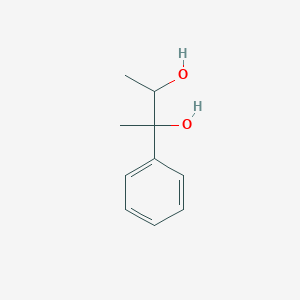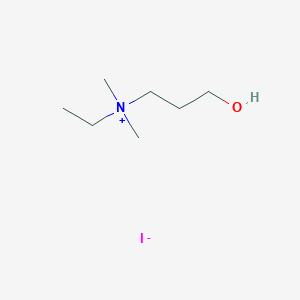
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of an ethyl group, a hydroxy group, and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide typically involves the quaternization of N,N-dimethylpropan-1-amine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to isolate the final product.
化学反应分析
Types of Reactions
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the iodide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
科学研究应用
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用机制
The mechanism of action of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity.
相似化合物的比较
Similar Compounds
- N,N-Dimethylpropan-1-amine
- N-Ethyl-N,N-dimethylpropan-1-aminium chloride
- N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium bromide
Uniqueness
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide ion makes it particularly useful in certain substitution reactions and applications where iodide is preferred over other halides.
属性
CAS 编号 |
93245-78-4 |
|---|---|
分子式 |
C7H18INO |
分子量 |
259.13 g/mol |
IUPAC 名称 |
ethyl-(3-hydroxypropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-8(2,3)6-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UEGXOIKURQCSEO-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(C)CCCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


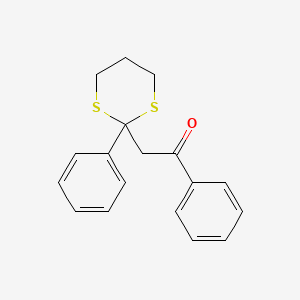
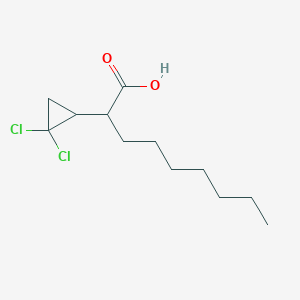
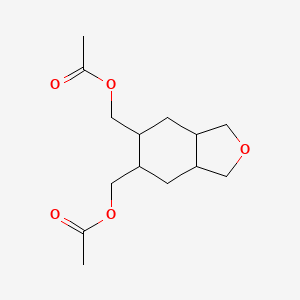
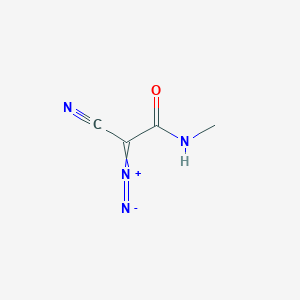
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
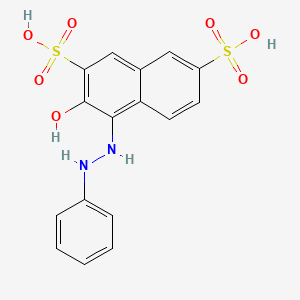
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
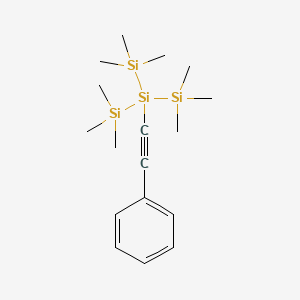
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
